(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one
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Overview
Description
The compound “(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one” is an organic compound containing a chlorophenoxy group and a phenyl group attached to a butenone backbone. The presence of the chlorophenoxy group suggests that it might have some biological activity, as many pesticides and herbicides contain similar groups .
Molecular Structure Analysis
The compound contains a conjugated system, which could give it interesting optical properties. The presence of the carbonyl group and the double bond in the butenone backbone could make it a good Michael acceptor .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, with a melting point determined by its specific structure . It’s probably soluble in organic solvents .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
FT-IR and Hyperpolarizability Analysis : A study on a structurally similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, involved analyzing its FT-IR spectrum and molecular structure using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. This compound's first hyperpolarizability is significant, suggesting potential in nonlinear optics (Najiya et al., 2014).
Computational Insights on Electronic Properties : Another study focused on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, investigated its geometrical entities, electronic properties, and chemical reactivity using DFT. It provided detailed insights into molecular electrostatic potential and electronic behavior (Adole et al., 2020).
Optical and Electronic Applications
- Nonlinear Optical Properties : A study reported on chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, examining their linear and nonlinear optical (NLO) properties. This research is relevant for the development of semiconductor devices (Shkir et al., 2019).
Chemical Synthesis and Reactions
Enoate Reductase Activity : The fungus Pleurotus ostreatus was found to exhibit enoate reductase activity towards compounds like (E)-4-phenylbut-3-ene-2-one, leading to potential applications in biotransformation and organic synthesis (Skrobiszewski et al., 2013).
Synthesis of Analogues : Research has been conducted on synthesizing analogues of compounds like 1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, demonstrating various methods and applications in organic chemistry (Lastovickova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-12(18)9-10-13-5-2-3-8-16(13)19-15-7-4-6-14(17)11-15/h2-11H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPEZSLGWTZRW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one |
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